Enantioselective NET Binding: 34-Fold Potency Advantage of (S,S)-MRB over (R,R)-MRB
In a direct head-to-head comparison using rat hypothalamic synaptosome preparations, (2S,3S)-Methylreboxetine [(S,S)-MRB] inhibited norepinephrine uptake with an IC₅₀ of 2.5 nM. The corresponding (R,R)-enantiomer [(R,R)-MRB] achieved an IC₅₀ of only 85 nM under identical assay conditions. This represents a 34-fold potency advantage for the (S,S) configuration and demonstrates that NET binding is exquisitely stereoselective for this scaffold [1]. For context, racemic reboxetine exhibits a Ki of approximately 8.2 nM at human NET, placing (S,S)-MRB's affinity well above that of the clinically used racemate .
| Evidence Dimension | NET inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.5 nM |
| Comparator Or Baseline | (R,R)-MRB: IC₅₀ = 85 nM; (S,S)-reboxetine: IC₅₀ = 3.6 nM; racemic reboxetine: Ki = 8.2 nM |
| Quantified Difference | 34-fold lower IC₅₀ vs. (R,R)-MRB; ~1.4-fold lower IC₅₀ vs. (S,S)-reboxetine; ~3.3-fold lower Ki vs. racemic reboxetine |
| Conditions | Rat hypothalamic synaptosomes, [³H]norepinephrine uptake inhibition assay / human NET binding assay |
Why This Matters
Procurement of the incorrect enantiomer or racemate results in up to a 34-fold loss of NET binding potency, rendering PET imaging studies non-viable due to insufficient specific signal.
- [1] MICAD Research Team. (S,S)-[¹¹C]Methylreboxetine. In: Molecular Imaging and Contrast Agent Database (MICAD) [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2004–2013. PMID: 20641186. [Stating '(S,S)-MRB has an IC₅₀ of 2.5 nM ((R,R)-MRB has an IC₅₀ of 85 nM)']. View Source
